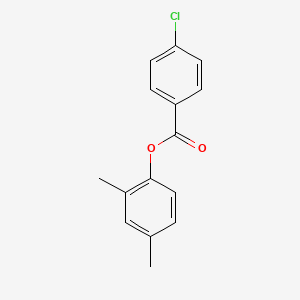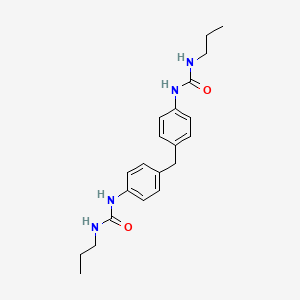![molecular formula C22H21ClN4O3 B11960765 butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960765.png)
butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of pyrroloquinoxalines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoxalines. Common synthetic routes may involve:
Condensation reactions: Combining aniline derivatives with quinoxaline precursors under acidic or basic conditions.
Cyclization reactions: Formation of the pyrroloquinoxaline core through intramolecular cyclization.
Functional group modifications: Introduction of amino, chloro, and methoxy groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups back to amino groups using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Halogenation or alkylation of the aromatic ring using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Chlorine, bromine, alkyl halides.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-methoxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
- 2-Amino-1-(3-chlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
Uniqueness
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C22H21ClN4O3 |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
butyl 2-amino-1-(3-chloro-4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H21ClN4O3/c1-3-4-11-30-22(28)18-19-21(26-16-8-6-5-7-15(16)25-19)27(20(18)24)13-9-10-17(29-2)14(23)12-13/h5-10,12H,3-4,11,24H2,1-2H3 |
Clave InChI |
FFEGBAZOESVNRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)



![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960698.png)
![Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B11960704.png)
![3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11960712.png)

![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)



![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11960748.png)
![1-(Bromomethyl)-3-[3-(bromomethyl)benzyl]benzene](/img/structure/B11960753.png)
